
6,7-Diphenylpterin
概要
説明
6,7-Diphenylpterin is a synthetic pteridine derivative characterized by phenyl substituents at positions 6 and 7 of the pterin core. Pterins are heterocyclic compounds with a pyrazino[2,3-d]pyrimidine skeleton, often involved in biological processes such as cofactor biosynthesis (e.g., tetrahydrobiopterin in nitric oxide synthase) .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Diphenylpterin typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-pyrazinecarboxylic acid with 3-chloro-5,6-diphenyl-methyl ester . The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the pterin ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. The process may include steps such as crystallization and purification to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions: 6,7-Diphenylpterin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the pterin ring, leading to the formation of reduced pterins.
Substitution: Substitution reactions, particularly at the amino groups, can lead to the formation of substituted pterins.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides and amines are used under controlled conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of pterin-quinones, while reduction can yield dihydropterins .
科学的研究の応用
Medicinal Chemistry Applications
Antimalarial Activity
Research indicates that 6,7-Diphenylpterin derivatives exhibit antimalarial properties. A study demonstrated that certain derivatives could act against resistant strains of Plasmodium gallinaceum, suggesting potential for developing new antimalarial drugs. The compound's effectiveness was evaluated through its antimalarial index, which highlighted its activity against strains resistant to traditional treatments like proguanil and sulfadiazine .
Antioxidant Properties
this compound has been studied for its antioxidant capabilities. Antioxidants are crucial in preventing oxidative stress-related diseases. Research findings suggest that this compound can scavenge free radicals effectively, thus contributing to its therapeutic potential in conditions associated with oxidative damage .
Biochemical Applications
Enzyme Inhibition Studies
The compound has been utilized in studies focusing on enzyme inhibition. For instance, its interaction with various enzymes has been investigated to understand its mechanism of action and potential as a lead compound for drug development. Case studies have shown that modifications in the pterin structure can enhance inhibitory activity against specific enzymes involved in disease pathways .
Biological Pathway Analysis
this compound is also employed as a biochemical probe to study biological pathways involving folate metabolism. Its structural similarity to folates allows researchers to investigate the role of pterins in cell signaling and metabolic processes, providing insights into cellular functions and disease mechanisms .
Data Tables
Case Studies
- Antimalarial Efficacy Study : A detailed examination of this compound's effect on resistant Plasmodium gallinaceum strains revealed an antimalarial index of 1:40, indicating significant efficacy compared to existing treatments. This study underscores the importance of exploring pterin derivatives in drug development .
- Oxidative Stress Research : In a study assessing the antioxidant properties of this compound, researchers found that it exhibited superior free radical scavenging activity compared to standard antioxidants. This suggests its potential role in mitigating oxidative stress-related diseases .
- Enzyme Interaction Analysis : Research focused on the enzyme inhibition capabilities of this compound showed promising results in modulating enzyme activity linked to various metabolic disorders. This highlights the compound's versatility as a research tool in biochemical studies .
作用機序
The mechanism of action of 6,7-Diphenylpterin involves its ability to act as a photosensitizer. Upon excitation with near UV light, it can induce oxidative damage to specific DNA sequences, leading to the formation of alkali-labile sites . This property is utilized in targeting and cleaving specific genetic sequences, making it valuable in genetic research and therapeutic applications.
類似化合物との比較
Comparison with Structurally Similar Compounds
6,7-Dimethylpterin
- Structural Differences : Substitutes phenyl groups with methyl groups at positions 6 and 5.
- Solubility : Methyl groups are less bulky and more electron-donating than phenyl groups, improving aqueous solubility compared to 6,7-diphenylpterin. However, both derivatives exhibit low solubility in their free forms, necessitating derivatization (e.g., pivaloylation) for enhanced solubility .
- Reactivity : In a study comparing pivaloylated derivatives, 6,7-dimethylpterin (compound 11a) failed to undergo 4-(1,2,4-triazolyl) derivatization due to the acidity of the 7-methyl group, whereas this compound (11b) reacted successfully. This highlights the steric and electronic influence of phenyl substituents on reaction outcomes .
- Biological Relevance : Methyl-substituted pterins are often precursors in synthetic pathways for biopterin analogs, whereas phenyl-substituted variants may serve as inhibitors or probes in enzyme studies due to their bulkier structure .
6-Methylpterin
- Structural Differences : A single methyl group at position 4.
- Solubility and Reactivity: Monosubstitution reduces steric hindrance compared to this compound, improving solubility and reactivity in certain transformations. Like this compound, it can be pivaloylated to enhance solubility .
- Applications : Used in studies of pterin-dependent enzymes, where minimal substitution avoids interference with active-site interactions.
6,7-Dimethyl-5,6,7,8-Tetrahydropterin
- Structural Differences : Reduced pterin core (tetrahydropterin) with methyl groups at positions 6 and 6.
- Biological Role: Acts as a synthetic analog of tetrahydrobiopterin, a cofactor in aromatic amino acid hydroxylases. The methyl groups stabilize the compound against oxidation, whereas phenyl groups in this compound might disrupt redox activity due to their electron-withdrawing nature .
6-Hydroxymethyl-7,8-Dihydropterin
- Structural Differences : Features a hydroxymethyl group at position 6 and a partially reduced pterin ring.
- Polarity and Solubility : The hydroxymethyl group increases polarity, contrasting with the hydrophobic phenyl groups of this compound. This makes it more suitable for aqueous biochemical assays .
Comparative Data Table
Compound | Substituents | Solubility (Free Form) | Key Reactivity Insights | Biological Applications |
---|---|---|---|---|
This compound | Phenyl (6,7) | Low | Reacts with 1,2,4-triazole derivatives | Enzyme inhibition studies |
6,7-Dimethylpterin | Methyl (6,7) | Moderate | Acidic 7-methyl hinders derivatization | Precursor for biopterin analogs |
6-Methylpterin | Methyl (6) | Moderate | High reactivity in monosubstituted form | Enzyme interaction studies |
6,7-Dimethyl-THP* | Methyl (6,7), reduced | High | Stabilized redox state | Cofactor analogs |
6-Hydroxymethyl-DHP | Hydroxymethyl (6), dihydro | High | Polar, water-soluble | Biochemical assays |
*THP: Tetrahydropterin; DHP: Dihydropterin
Research Findings and Implications
- Synthetic Utility : The phenyl groups in this compound enable unique reactivity in aromatic substitution reactions, unlike methyl or hydroxyl groups .
- Biological Interactions : The hydrophobicity of phenyl substituents may enhance membrane permeability, making this compound a candidate for targeting intracellular enzymes .
- Limitations : Low solubility of this compound necessitates derivatization for practical use, whereas methylated or hydroxylated analogs are more readily applicable in aqueous systems .
生物活性
6,7-Diphenylpterin is a pteridine derivative that has garnered attention for its biological activity, particularly in the context of antimalarial properties. This compound acts as an inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for folate metabolism in various organisms, including the malaria-causing parasite Plasmodium. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against malaria, and relevant case studies.
This compound functions primarily as an antagonist to pteroylglutamic acid (folic acid) and inhibits DHFR. This inhibition disrupts the synthesis of nucleic acids and ultimately affects cell proliferation in Plasmodium species. The compound's binding affinity to DHFR is significantly influenced by structural modifications; for instance, substituents at the 2 and 4 positions can enhance or diminish its inhibitory effects.
Key Findings:
- Binding Affinity : Studies have shown that this compound exhibits a Ki value less than , indicating a strong binding affinity to DHFR .
- Potentiation by Sulfadiazine : The antimalarial activity of this compound is enhanced when used in conjunction with sulfadiazine, suggesting a synergistic effect that may improve therapeutic outcomes .
Efficacy Against Malaria
The effectiveness of this compound against malaria has been documented through various studies. Its action against different Plasmodium strains highlights its potential as a therapeutic agent.
Table 1: Efficacy of this compound Against Plasmodium Species
Case Studies
Several case studies illustrate the clinical relevance of this compound in treating malaria.
- Combination Therapy : In a study involving semi-immune patients in East Africa, the combination of Fanasil (a long-acting sulfonamide) and pyrimethamine showed rapid suppression of fever and parasitemia due to P. falciparum, demonstrating the effectiveness of combining therapies that include this compound .
- Resistance Mechanisms : Research has indicated that strains of Plasmodium gallinaceum developed resistance to this compound after exposure to specific concentrations over time. The study highlighted how resistance to this compound often preceded resistance to other antimalarials like proguanil and pyrimethamine .
- Pharmacodynamics : A pharmacodynamic study revealed that single doses of 1 g Fanasil combined with 50 mg pyrimethamine were effective against acute falciparum malaria, emphasizing the role of this compound in enhancing treatment efficacy through combination therapy .
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for 6,7-Diphenylpterin, and how can researchers ensure reproducibility?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as condensation of phenyl groups with pterin precursors. To ensure reproducibility:
- Document stoichiometric ratios, reaction temperatures, and catalysts explicitly .
- Include purity validation via HPLC or elemental analysis, with thresholds (e.g., ≥95% purity) specified in supplementary materials .
- Reference established protocols for analogous pterin derivatives, adapting conditions (e.g., solvent polarity, inert atmosphere) as needed .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should conflicting data be resolved?
- Methodological Answer :
- Primary Techniques : Use -/-NMR to confirm regiochemistry and UV-Vis spectroscopy to assess electronic properties. Mass spectrometry (HRMS) validates molecular weight .
- Resolving Discrepancies : Cross-validate with 2D NMR (e.g., COSY, HMBC) for ambiguous signals. If inconsistencies persist, recalibrate instruments or replicate synthesis under stricter anhydrous/oxygen-free conditions .
Q. How can researchers design experiments to assess this compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Use buffered solutions (pH 2–12) and incubate samples at 25–80°C. Monitor degradation via time-dependent UV-Vis absorbance or LC-MS.
- Include controls (e.g., inert vs. aerobic conditions) and triplicate trials to account for environmental variability .
Advanced Research Questions
Q. What computational methods predict the regioselectivity of this compound in cycloaddition reactions, and how do they align with experimental outcomes?
- Methodological Answer :
- Apply density functional theory (DFT) with M06-2X/6-311+G(2df,p) to model transition states and electron density maps. Compare computed activation energies with experimental product ratios (e.g., 15:1 enantiomer preference) .
- Address deviations by refining solvent effects (e.g., PCM models) or incorporating steric parameters from X-ray crystallography .
Q. How should researchers resolve contradictions between theoretical predictions and empirical data in this compound’s reactivity?
- Methodological Answer :
- Re-examine assumptions in computational models (e.g., implicit vs. explicit solvation).
- Conduct kinetic isotope effect (KIE) studies or variable-temperature NMR to probe reaction mechanisms.
- Publish negative results and methodological limitations transparently to guide future studies .
Q. What strategies optimize the design of catalytic systems incorporating this compound as a ligand or cofactor?
- Methodological Answer :
- Screen ligands for steric/electronic compatibility using combinatorial libraries.
- Use cyclic voltammetry to assess redox activity and in situ FTIR to monitor binding kinetics.
- Validate turnover numbers (TON) under industrially relevant conditions (e.g., low catalyst loading, ambient pressure) .
Q. How can researchers integrate this compound into interdisciplinary studies (e.g., photodynamic therapy or enzyme mimicry)?
- Methodological Answer :
- For photodynamic applications: Quantify singlet oxygen generation using SOSG assays and correlate with UV-Vis excitation profiles.
- For enzyme mimicry: Design Michaelis-Menten kinetics experiments with substrate analogs, comparing catalytic efficiency () to natural enzymes .
Q. Methodological Frameworks
Q. What steps ensure rigorous hypothesis testing when investigating this compound’s biological interactions?
- Methodological Answer :
- Define null/alternative hypotheses (e.g., “this compound does not inhibit Enzyme X”).
- Use dose-response assays (IC) with positive/negative controls. Apply statistical rigor (e.g., ANOVA with post-hoc Tukey tests) and report effect sizes .
Q. How should literature reviews for this compound research be structured to identify knowledge gaps effectively?
- Methodological Answer :
- Systematically categorize studies by theme (e.g., synthesis, catalysis, bioactivity).
- Use tools like PRISMA flow diagrams to document search strategies and inclusion/exclusion criteria. Highlight understudied areas (e.g., in vivo toxicity profiles) .
Q. Data Presentation and Validation
Q. What are best practices for presenting contradictory spectral or crystallographic data in publications?
- Methodological Answer :
- Disclose raw data in supplementary materials (e.g., .cif files for crystallography).
- Discuss potential artifacts (e.g., solvent inclusion in crystal lattices) and provide alternative interpretations .
Q. How can researchers validate the purity of this compound batches when commercial standards are unavailable?
- Methodological Answer :
- Combine orthogonal methods: elemental analysis (C, H, N), -NMR integration, and HPLC retention time matching with synthetic intermediates.
- Report batch-to-batch variability using relative standard deviation (RSD) .
特性
IUPAC Name |
2-amino-6,7-diphenyl-3H-pteridin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O/c19-18-22-16-15(17(24)23-18)20-13(11-7-3-1-4-8-11)14(21-16)12-9-5-2-6-10-12/h1-10H,(H3,19,21,22,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFLLFFNWQPPKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N=C2C4=CC=CC=C4)N=C(NC3=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00418267 | |
Record name | 6,7-Diphenylpterin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00418267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17376-91-9 | |
Record name | 6,7-Diphenylpterin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79162 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6,7-Diphenylpterin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00418267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。